N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide
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Description
N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound is part of a group of derivatives known for their potential in antimicrobial activity. For instance, Naphtho[2,1-b]furan derivatives have been synthesized and tested for their effectiveness against various bacterial strains. These compounds, including variations like N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide, have shown promising results, warranting further exploration for medical applications (Nagarsha et al., 2023) (Nagarsha et al., 2022).
Analgesic and Anti-inflammatory Properties
Certain derivatives related to the N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide structure have been synthesized and studied for their analgesic and anti-inflammatory properties. Compounds such as [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide and 3‐[6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]propanamide showed significant antinociceptive activities, outperforming standard drugs like aspirin in some cases. This suggests potential therapeutic applications for pain management and anti-inflammatory treatments (Doğruer et al., 2000).
Synthetic Techniques and Chemical Characteristics
The compound belongs to a broader class of chemicals that are often synthesized through innovative methods, demonstrating versatile chemical characteristics and potential applications. For instance, N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives were synthesized showcasing the adaptability and diverse applications of these compounds in various fields of chemistry and pharmacology (Raju et al., 2022).
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-15-5-2-6-16(13-15)27-14-19(24)21-10-4-11-23-20(25)9-8-17(22-23)18-7-3-12-26-18/h2-3,5-9,12-13H,4,10-11,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGWEJIEFBFIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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